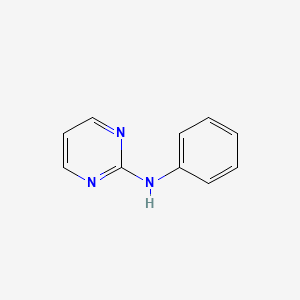

N-phenylpyrimidin-2-amine

Descripción general

Descripción

“N-phenylpyrimidin-2-amine” is a chemical compound used in the preparation of Nitrogen-containing Heterocyclic Hexafluoroborate . It has been studied for its selectivity for CDK2 and CDK4 through 3D-QSAR and molecular dynamics simulations .

Molecular Structure Analysis

Molecular modeling studies have been conducted to understand the selectivity mechanism of N-phenylpyrimidin-2-amine derivatives against CDK4 using a combined approach of 3D-QSAR, molecular docking, MESP, MD simulations, and binding free energy calculations .Aplicaciones Científicas De Investigación

Antitumor Activity

N-phenylpyrimidin-2-amine: derivatives have been synthesized and studied for their potential as antitumor agents. These compounds have shown promising results in inhibiting cyclin-dependent kinase 6 (CDK6), which plays a crucial role in cell cycle regulation . The derivatives exhibit anti-proliferative activities against human breast cancer cells and human gastric cancer cells, with some compounds outperforming known CDK6 inhibitors like palbociclib .

CDK2/4/6 Inhibition

Derivatives of N-phenylpyrimidin-2-amine have been explored as novel inhibitors targeting CDK2/4/6. These kinases are essential for cell cycle progression and are potential targets for cancer therapy. Molecular docking and simulation studies have been conducted to understand the binding mechanisms and enhance the potency of these inhibitors .

c-Met Kinase Inhibition

Novel derivatives of N-phenylpyrimidin-2-amine have been developed to test their inhibitory activities towards c-Met kinase, which is implicated in various types of cancers. Some of these derivatives have shown significant inhibitory effects, with IC50 values ranging from 550.8 nM to 15.0 nM, indicating strong potential for therapeutic applications .

Antitrypanosomal Activity

Research has been conducted on N-phenylpyrimidin-2-amine derivatives for their activity against Trypanosoma brucei rhodesiense, the causative organism of sleeping sickness. These studies are crucial for developing new treatments for neglected tropical diseases .

Antiplasmodial Activity

The derivatives of N-phenylpyrimidin-2-amine have also been tested for their effectiveness against Plasmodium falciparum, the parasite responsible for malaria. Some compounds have exhibited excellent antiplasmodial activity, which is vital for creating alternative treatments to combat drug-resistant strains of malaria .

Molecular Modeling and Drug Design

N-phenylpyrimidin-2-amine: and its derivatives are used extensively in molecular modeling studies to characterize their interactions with various kinases. These studies help in understanding the selectivity mechanism against different kinases and aid in the design of more effective drugs .

Structure-Activity Relationship (SAR) Studies

SAR studies involving N-phenylpyrimidin-2-amine derivatives are important for identifying the structural determinants that influence biological activity. These studies contribute to the optimization of pharmacological properties and the development of compounds with enhanced efficacy .

Synthesis of Novel Compounds

The core structure of N-phenylpyrimidin-2-amine serves as a foundation for the synthesis of novel compounds with potential therapeutic applications. By modifying the substituents and incorporating different functional groups, researchers aim to discover compounds with novel mechanisms of action and improved pharmacokinetic profiles .

Mecanismo De Acción

Target of Action

N-Phenylpyrimidin-2-amine primarily targets Cyclin-Dependent Kinases (CDKs) . CDKs are crucial regulators of cell cycle and transcription, making them promising targets for the treatment of cancers and other diseases .

Mode of Action

N-Phenylpyrimidin-2-amine derivatives act as inhibitors for CDK2 and CDK4 . The compound’s interaction with its targets involves binding to specific residues. For CDK2, the residues Gln85, Asp86, and Lys89 play a critical role in selective inhibition . For CDK4, the electrostatic interactions of an inhibitor with Glu144 and Asn145 predominantly drive inhibition .

Biochemical Pathways

The inhibition of CDK2 and CDK4 by N-Phenylpyrimidin-2-amine derivatives affects the cell cycle regulation and transcription pathways . This can lead to the arrest of cell division and potentially the death of cancer cells.

Pharmacokinetics

The design and synthesis of n-phenylpyrimidin-2-amine derivatives aim to improve their bioavailability and selectivity .

Result of Action

The inhibition of CDK2 and CDK4 by N-Phenylpyrimidin-2-amine derivatives leads to anti-proliferative activities against human breast cancer cells and human gastric cancer cells . The most potent compound showed superior antitumor activities than the positive control palbociclib and good CDK6 inhibitory activity .

Safety and Hazards

Users should avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling N-phenylpyrimidin-2-amine. Personal protective equipment and chemical impermeable gloves should be worn. Adequate ventilation should be ensured, and all sources of ignition should be removed .

Propiedades

IUPAC Name |

N-phenylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3/c1-2-5-9(6-3-1)13-10-11-7-4-8-12-10/h1-8H,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGXNTJHZPBRBHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90469905 | |

| Record name | N-phenylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90469905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-phenylpyrimidin-2-amine | |

CAS RN |

57356-49-7 | |

| Record name | N-Phenyl-2-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57356-49-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-phenylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90469905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Pyrimidinamine, N-phenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.003 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

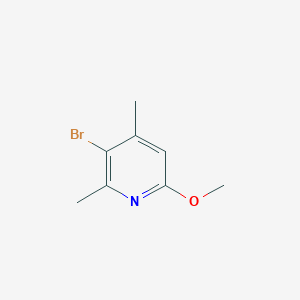

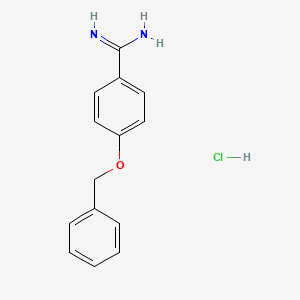

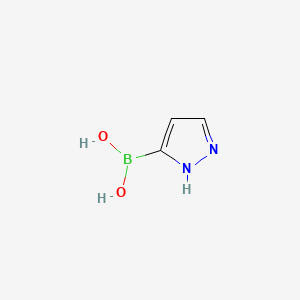

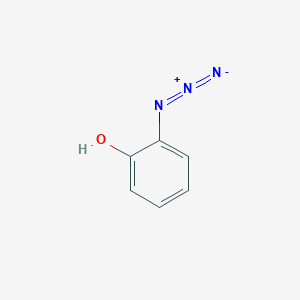

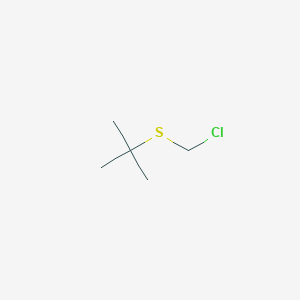

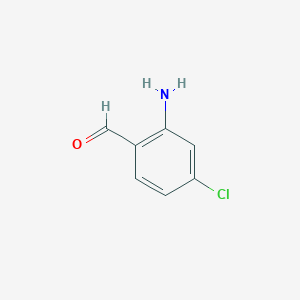

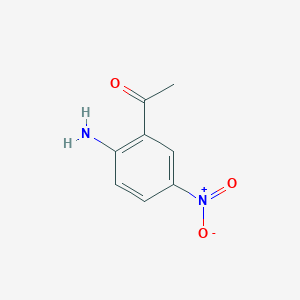

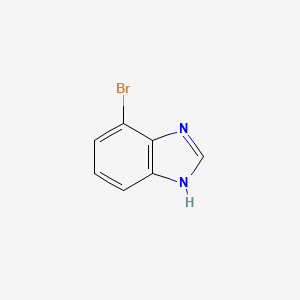

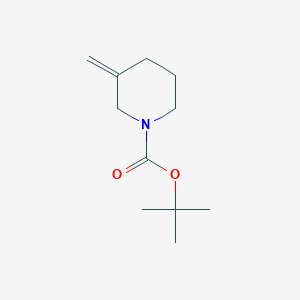

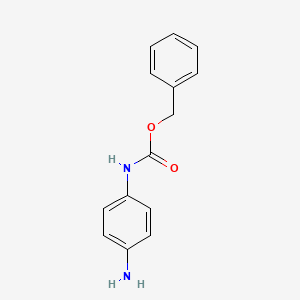

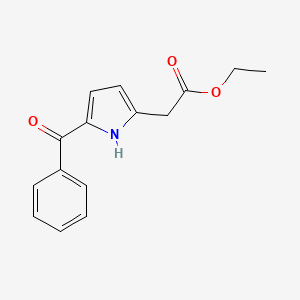

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: N-phenylpyrimidin-2-amine derivatives, particularly cyprodinil, demonstrate fungicidal activity by inhibiting methionine biosynthesis in fungi. [] This disruption of a crucial metabolic pathway ultimately leads to the inhibition of fungal growth.

ANone: Research has identified several crucial kinases as targets for N-phenylpyrimidin-2-amine derivatives in cancer cells. These include:

- CDK2 and CDK4: These cyclin-dependent kinases are involved in cell cycle regulation, and selective inhibition of CDK2 has shown promise in anti-cancer drug development. []

- AXL Kinase: This receptor tyrosine kinase plays a role in various cellular processes, including survival, proliferation, and metastasis. []

- ULK1: This serine/threonine kinase is a key regulator of autophagy. Inhibiting ULK1 can block autophagy and induce apoptosis in cancer cells. []

- FLT3: This receptor tyrosine kinase is frequently mutated in acute myeloid leukemia (AML). Selective FLT3 inhibitors have emerged as potential therapeutics for AML. []

- EGFR: This receptor tyrosine kinase is overexpressed in several cancer types. Inhibition of EGFR has shown promise in cancer treatment. []

ANone: The molecular formula of cyprodinil is C14H15N3, and its molecular weight is 213.28 g/mol. []

ANone: Yes, various spectroscopic techniques have been employed to characterize N-phenylpyrimidin-2-amine derivatives. These include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy (1H NMR and 13C NMR): Used to determine the structure and purity of synthesized compounds. [, ]

- Infrared (IR) Spectroscopy: Provides information about functional groups present in the molecule. []

- Mass Spectrometry: Used to determine the molecular weight and fragmentation pattern of the compound. []

ANone: Studies exploring Structure-Activity Relationships (SAR) have revealed that modifications to the N-phenylpyrimidin-2-amine scaffold can significantly impact its activity, potency, and selectivity. [, , , , , ] For instance:

- Substitutions at the 4-position of the pyrimidine ring: Introducing various aryl or heteroaryl groups at this position can influence interactions with target kinases and affect activity. [, , , ]

- Modifications to the N-phenyl ring: Adding substituents like halogens, alkyl groups, or other functional groups can alter the compound's physicochemical properties and modulate its binding affinity to targets. [, ]

ANone: Computational chemistry plays a crucial role in understanding and predicting the behavior of N-phenylpyrimidin-2-amine derivatives:

- 3D-QSAR (Quantitative Structure-Activity Relationship) Modeling: This approach helps identify structural features responsible for biological activity and predict the activity of new derivatives. []

- Molecular Docking: This technique simulates the interaction between a ligand (the N-phenylpyrimidin-2-amine derivative) and its target (e.g., a kinase) to predict binding affinity and understand the binding mode. []

- Molecular Dynamics (MD) Simulations: These simulations provide insights into the dynamic behavior of the compound and its interactions with the target over time. []

- Binding Free Energy Calculations: These methods estimate the strength of binding between the compound and its target, providing information about the driving forces of interaction. []

- Molecular Electrostatic Potential (MESP) Analysis: This technique analyzes the distribution of electron density in the molecule, which can influence its interactions with the target. []

ANone: Researchers employ various in vitro assays to assess the biological activity of these compounds:

- Kinase Assays: These assays directly measure the ability of the compound to inhibit the activity of specific kinases, such as CDK2, CDK4, AXL, ULK1, FLT3, and EGFR. [, , , , ]

- Cell Viability Assays: These assays determine the compound's impact on the viability and proliferation of cancer cell lines. [, , ]

- Cell Cycle Analysis: Flow cytometry can be used to analyze the distribution of cells in different phases of the cell cycle, revealing if a compound induces cell cycle arrest. []

- Apoptosis Assays: These assays measure the ability of the compound to induce programmed cell death (apoptosis) in cancer cells. []

- Autophagy Assays: These assays determine if a compound can modulate autophagy, a cellular process involved in degradation and recycling. []

ANone: Yes, several studies have investigated the in vivo efficacy of N-phenylpyrimidin-2-amine derivatives. For instance:

- Mouse Xenograft Models: Researchers have tested the anti-tumor activity of these compounds in mice implanted with human cancer cells. []

- Fungicidal Activity: Studies have evaluated the efficacy of N-phenylpyrimidin-2-amine fungicides like cyprodinil in controlling fungal diseases in plants. [, , , ]

ANone: Stability is a crucial factor for the development of any drug or agrochemical. While specific stability data may vary depending on the derivative, some information is available:

- Cyprodinil Degradation: Studies have investigated the degradation of cyprodinil in various matrices like spinach, water, and soil. [, ]

- Matrix Effects: The presence of other substances (matrix) can influence the response of analytical methods used to quantify these compounds. This effect is observed in the GC-MS analysis of pesticides like cyprodinil in apple matrices. []

ANone: While specific formulation strategies are not detailed in the provided research, formulation plays a vital role in optimizing the delivery and performance of both pharmaceuticals and agrochemicals. Common approaches include:

ANone: Like many agrochemicals, N-phenylpyrimidin-2-amine fungicides can have environmental impacts:

- Water Contamination: Runoff from treated fields can introduce these compounds into water sources. []

- Soil Persistence: The persistence of these compounds in soil can vary. Studies are needed to assess their potential for bioaccumulation and effects on soil organisms. []

ANone: Minimizing the environmental impact of N-phenylpyrimidin-2-amine fungicides requires a multi-faceted approach:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethanone, 2-bromo-1-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-](/img/structure/B1279490.png)

![4,4'-Dibromo-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol](/img/structure/B1279492.png)